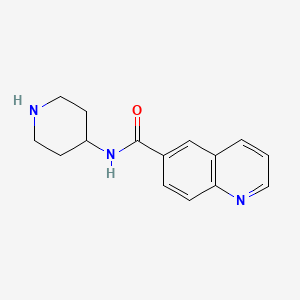![molecular formula C15H16Cl2N2O2S B7458154 4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide is a chemical compound with the molecular formula C15H16Cl2N2O2S It is characterized by the presence of a benzenesulfonamide group attached to a 2-(2,6-dichlorobenzyl)aminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide typically involves the following steps:
Preparation of 2,6-Dichlorobenzylamine: This intermediate is synthesized by the reduction of 2,6-dichlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of the Aminoethyl Intermediate: The 2,6-dichlorobenzylamine is then reacted with ethylene oxide to form 2-(2,6-dichlorobenzylamino)ethanol.
Sulfonamide Formation: The final step involves the reaction of 2-(2,6-dichlorobenzylamino)ethanol with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride: A hydrochloride salt form of the compound with similar properties.
2,4-Dichlorobenzylamine: A related compound with a similar dichlorobenzyl group but lacking the sulfonamide moiety.
Uniqueness
This compound is unique due to the presence of both the dichlorobenzyl and benzenesulfonamide groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[2-[(2,6-dichlorophenyl)methylamino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S/c16-14-2-1-3-15(17)13(14)10-19-9-8-11-4-6-12(7-5-11)22(18,20)21/h1-7,19H,8-10H2,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIIYHXCBVNWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

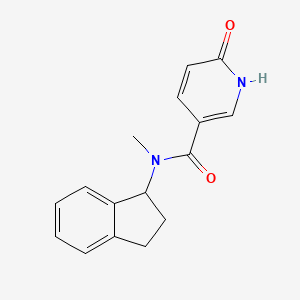
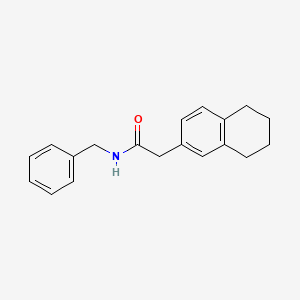
![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)
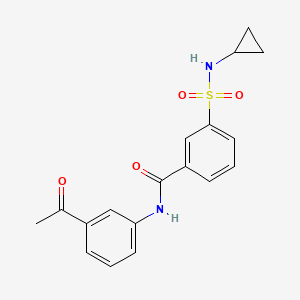
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)
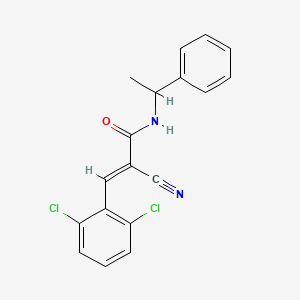
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)
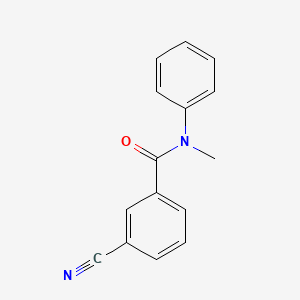

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)
